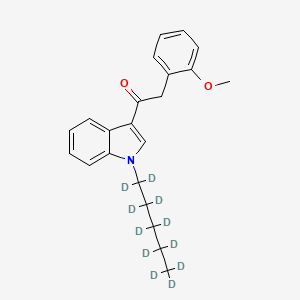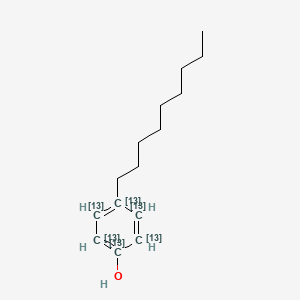
Ethyl Cyanoacetate-13C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl Cyanoacetate-13C2 is an isotopically labeled compound where two carbon atoms are replaced with carbon-13 isotopes. This compound is a derivative of ethyl cyanoacetate, which is an organic compound containing a carboxylate ester and a nitrile group. It is a colorless liquid with a pleasant odor and is widely used as a starting material in organic synthesis due to its versatile functional groups and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Kolbe Nitrile Synthesis: Ethyl cyanoacetate can be synthesized using ethyl chloroacetate and sodium cyanide. The reaction typically occurs in an aqueous medium.
Fischer Esterification: This method involves the esterification of cyanoacetic acid with ethanol in the presence of strong mineral acids such as concentrated sulfuric acid.
Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
Oxidation of 3-Ethoxypropionitrile: This method involves the oxidation of 3-ethoxypropionitrile with oxygen under pressure in the presence of cobalt(II) acetate tetrahydrate as a catalyst and N-hydroxyphthalimide as a radical generator.
Industrial Production Methods
Industrial production of ethyl cyanoacetate often employs the Kolbe nitrile synthesis and Fischer esterification methods due to their efficiency and scalability. The choice of method depends on the availability of raw materials and the desired purity of the final product.
化学反応の分析
Types of Reactions
Condensation Reactions: Ethyl cyanoacetate undergoes condensation reactions such as the Knoevenagel condensation and Michael addition due to its acidic methylene group.
Substitution Reactions: The nitrile group in ethyl cyanoacetate can participate in nucleophilic substitution reactions.
Cyclization Reactions: It can undergo cyclization reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Knoevenagel Condensation: Typically involves aldehydes or ketones and a base such as piperidine or pyridine.
Michael Addition: Requires a Michael acceptor such as an α,β-unsaturated carbonyl compound and a base.
Cyclization: Often involves catalysts like L-proline and oxalic acid in a low-transition-temperature mixture.
Major Products
Coumarin Derivatives: Formed through Knoevenagel condensation followed by cyclization with salicylaldehyde.
Cyanoacetamides: Produced by reacting ethyl cyanoacetate with amines under various conditions.
科学的研究の応用
Ethyl Cyanoacetate-13C2 is used extensively in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and active pharmaceutical ingredients.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of labeled drugs for pharmacokinetic and pharmacodynamic studies.
Industry: Applied in the production of dyes, optical devices, and food additives
作用機序
The mechanism of action of ethyl cyanoacetate involves its reactivity at the nitrile, ester, and acidic methylene sites. These reactive centers allow it to participate in various chemical reactions, forming intermediates that can further react to produce a wide range of compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
類似化合物との比較
Ethyl cyanoacetate is similar to other cyanoacetates and esters of malonic acid. its unique combination of nitrile and ester groups, along with the acidic methylene site, makes it particularly versatile in organic synthesis. Similar compounds include:
- Methyl Cyanoacetate
- Cyanoacetamide
- Malonic Acid Diethyl Ester
- Ethyl 2-Cyanoacrylate
- Malononitrile
These compounds share some reactivity patterns but differ in their specific applications and the types of reactions they undergo.
特性
CAS番号 |
93664-96-1 |
|---|---|
分子式 |
C5H7NO2 |
分子量 |
115.101 |
IUPAC名 |
ethyl 2-(azanylidynemethyl)acetate |
InChI |
InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i4+1,5+1 |
InChIキー |
ZIUSEGSNTOUIPT-MQIHXRCWSA-N |
SMILES |
CCOC(=O)CC#N |
同義語 |
2-Cyano-acetic Acid Ethyl Ester-13C2; (Ethoxycarbonyl)acetonitrile-13C2; Cyanoacetic Αcid Εthyl Εster-13C2; Cyanoacetic Ester-13C2; Ethyl 2-Cyanoacetate-13C2; Ethyl Cyanacetate-13C2; Ethyl Cyanoacetate-13C2; Ethyl Cyanoethanoate-13C2; Ethyl α-Cyanoac |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one](/img/structure/B584024.png)
![Tri-O-acetyl-D-[1-13C]glucal](/img/structure/B584028.png)

![Tri-O-acetyl-D-[6-13C]glucal](/img/structure/B584032.png)

![tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate](/img/structure/B584039.png)
![6-[(Butan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B584040.png)
![Uridine-[5',5'-D2]](/img/structure/B584041.png)

